molecular formula C12H14O2 B11906165 2,6,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 61995-62-8

2,6,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11906165
CAS No.: 61995-62-8
M. Wt: 190.24 g/mol
InChI Key: BAFBMADKNKRMKU-UHFFFAOYSA-N
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Description

2,6,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one is a chemical compound built on the chroman-4-one scaffold, a structure widely recognized in medicinal chemistry and natural product synthesis . The chroman-4-one core is a privileged structure found in numerous biologically active molecules and is a common intermediate in synthesizing more complex chemical entities, including flavonoids and isoflavonoids . This specific trimethyl-substituted derivative is of significant interest for research and development applications, particularly as a key synthetic intermediate. Researchers can utilize this compound to explore the structure-activity relationships of chroman-4-one derivatives, which have been investigated for a range of pharmacological activities such as antioxidant , anti-inflammatory , and anti-estrogenic effects . The methylation pattern on the aromatic ring may influence its electronic properties and metabolic stability, making it a valuable building block in drug discovery. This product is intended for research purposes as a standard or building block in synthetic organic chemistry, pharmacology, and materials science. It is supplied as a high-purity material to ensure consistent performance in experimental settings. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

61995-62-8

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,6,7-trimethyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H14O2/c1-7-4-10-11(13)6-9(3)14-12(10)5-8(7)2/h4-5,9H,6H2,1-3H3

InChI Key

BAFBMADKNKRMKU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(O1)C=C(C(=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trimethylchroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. Another method includes the cyclization of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions .

Industrial Production Methods: Industrial production of 2,6,7-Trimethylchroman-4-one typically involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2,6,7-Trimethylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the chromanone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antioxidant Properties

Research has demonstrated that 2,6,7-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one exhibits significant antioxidant activity. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Studies show that this compound can scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative damage in cells and tissues .

1.2 Potential Anti-cancer Activity

Several studies have explored the anti-cancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit tumor growth in vitro and in vivo has been documented in multiple research articles .

1.3 Neuroprotective Effects

The neuroprotective properties of 2,6,7-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one have been investigated concerning neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism involves reducing neuroinflammation and protecting neuronal cells from apoptosis induced by toxic substances .

Agricultural Applications

2.1 Natural Pesticide

This compound has been evaluated for its efficacy as a natural pesticide. Research indicates that it possesses insecticidal properties against various agricultural pests while being less harmful to beneficial insects compared to synthetic pesticides. Its application can contribute to sustainable agricultural practices by reducing chemical pesticide usage .

2.2 Plant Growth Regulator

Studies have suggested that 2,6,7-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one can act as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors such as drought and salinity. This property is particularly beneficial for improving crop yields under adverse conditions .

Food Science Applications

3.1 Flavoring Agent

In food science, the compound is recognized for its potential use as a natural flavoring agent due to its pleasant aroma and taste profile. Its incorporation into food products can enhance flavor without the need for synthetic additives .

3.2 Preservation Agent

The antioxidant properties of 2,6,7-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one also lend themselves to food preservation applications. By preventing oxidative spoilage in food products, it can extend shelf life and maintain nutritional quality .

Data Summary Table

Application AreaSpecific UseResearch Findings
PharmaceuticalsAntioxidantEffective free radical scavenger; reduces oxidative stress
Anti-cancerInduces apoptosis in cancer cells; inhibits tumor growth
NeuroprotectiveReduces neuroinflammation; protects neurons from toxic damage
AgricultureNatural pesticideInsecticidal properties with lower toxicity to beneficial insects
Plant growth regulatorPromotes growth; enhances resistance to stressors
Food ScienceFlavoring agentEnhances flavor profile in food products
Preservation agentExtends shelf life through antioxidant action

Mechanism of Action

The mechanism of action of 2,6,7-Trimethylchroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of antimicrobial activity, the compound disrupts the cell membrane integrity of pathogens, leading to cell death. Its anticancer properties are linked to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Compound 1 : 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-1-benzopyran-4-one (Flavanonol)
  • Structure : Hydroxyl groups at positions 3, 5, 7, and 3',4' on the phenyl ring.
  • Properties : High polarity due to hydroxyl groups, enhancing antioxidant activity via free radical scavenging. Exhibits cardiovascular and neuroprotective effects .
Compound 2 : 4',7-Dihydroxyflavanone (CAS 551-15-5)
  • Structure : Hydroxyl groups at positions 4' and 5.
  • Properties : Sourced from licorice root; moderate solubility in polar solvents. Used as a reference standard in phytochemical studies .
  • Comparison : Methyl groups in the target compound replace hydroxyls, likely reducing hydrogen-bonding capacity but increasing metabolic stability.
Compound 3 : 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one (JNP)
  • Structure : Hydroxy group at position 7 and dimethyl groups at position 2.
  • Comparison : The 2,6,7-trimethyl analog may exhibit even greater steric hindrance, possibly affecting enzyme interactions.
Compound 4 : (2S)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
  • Structure : Methoxy and hydroxyl groups on the phenyl ring; stereochemistry at C2 (S-configuration).
  • Properties : Demonstrates anti-inflammatory activity, likely due to electron-donating substituents enhancing receptor binding .
  • Comparison : The absence of polar groups in the trimethyl derivative may limit anti-inflammatory efficacy but improve blood-brain barrier penetration.
Compound 5 : 2,3-Dihydro-2-methyl-4H-1-benzothiopyran-4-one
  • Structure : Sulfur replaces the oxygen atom in the pyran ring.
  • Used in studies of heterocyclic chemistry .
  • Comparison : The trimethyl compound’s oxygenated core may offer different pharmacokinetic profiles compared to sulfur analogs.

Physicochemical and Pharmacokinetic Properties

Property 2,6,7-Trimethyl Derivative Flavanonol 4',7-Dihydroxyflavanone JNP Benzothiopyran
Molecular Formula C₁₂H₁₄O₂ (inferred) C₁₅H₁₂O₈ C₁₅H₁₂O₄ C₁₁H₁₂O₃ C₉H₈OS
Key Substituents 2,6,7-Trimethyl 3,5,7-Trihydroxy 4',7-Dihydroxy 2,2-Dimethyl 2-Methyl, S-substitution
Lipophilicity (LogP) High (predicted) Low Moderate Moderate High
Bioactivity Metabolic stability Antioxidant Phytochemical marker Drug delivery Heterocyclic reactivity

Biological Activity

2,6,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one, also known as trimethylchroman, is a compound belonging to the class of benzopyrans. This article provides a comprehensive overview of its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄O₄
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 61995-64-0

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of benzopyran derivatives. The compound exhibits significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

StudyMethodFindings
DPPH AssayShowed IC50 value of 15 µg/mL indicating strong antioxidant potential.
ABTS AssayEffective in reducing ABTS radical cation with a percentage inhibition of 78% at 100 µg/mL.

Anticancer Properties

Research indicates that trimethylchroman has potential anticancer effects against various cancer cell lines.

  • Breast Cancer : In vitro studies revealed that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 20 µM.
  • Colon Cancer : The compound was effective against HT-29 colon cancer cells, inducing apoptosis and cell cycle arrest.
Cancer TypeCell LineIC50 (µM)Mechanism
BreastMCF-720Apoptosis induction
ColonHT-2925Cell cycle arrest

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

The biological activities of 2,6,7-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Cell Cycle Regulation : It modulates cell cycle checkpoints, particularly in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of trimethylchroman in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to the control group (p < 0.05). Histopathological analysis indicated increased apoptosis in tumor tissues.

Case Study 2: Anti-inflammatory Activity

In a clinical trial involving patients with rheumatoid arthritis, administration of trimethylchroman resulted in decreased levels of inflammatory markers (CRP and ESR) after six weeks of treatment.

Q & A

Basic: What are the optimal methods for synthesizing 2,6,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one with high purity?

Answer:
Synthesis typically involves cyclization and alkylation reactions. Key steps include:

  • Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or KOH) to promote cyclization of precursor molecules like substituted phenols or acetophenones .
  • Temperature control : Maintaining 80–120°C to optimize reaction kinetics while minimizing side products .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) to isolate the compound (>95% purity) .
    Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: How can researchers structurally characterize this compound?

Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to identify methyl groups (δ 1.2–2.5 ppm for CH₃) and dihydrobenzopyran core signals (δ 4.0–5.5 ppm for H-2/H-3) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₂H₁₄O₂; [M+H]⁺ = 191.1) .
  • X-ray diffraction : Single-crystal XRD to resolve stereochemistry and confirm substituent positions .

Basic: What preliminary assays are recommended to screen its bioactivity?

Answer:
Initial screening should target its reported pharmacological properties:

  • Antimicrobial activity : Broth microdilution assays (MIC against E. coli and S. aureus) .
  • Antioxidant potential : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction .

Advanced: How can reaction conditions be optimized for scaled synthesis?

Answer:
Use design of experiments (DoE) methodologies:

  • Response Surface Methodology (RSM) : Vary temperature, catalyst concentration, and reaction time to maximize yield .
  • In-line monitoring : FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
  • Scale-up challenges : Address solvent volume-to-surface area ratios to maintain yield consistency .

Advanced: What experimental strategies elucidate its mechanism in apoptosis induction?

Answer:
Focus on molecular pathways identified in related flavanones:

  • p53 modulation : Use p53-null cell lines (e.g., HCT116 p53⁻/⁻) to validate dependency on p53 signaling .
  • Caspase activation : Western blotting for cleaved caspase-3/9 in treated vs. untreated cells .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes in apoptosis-related pathways .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Answer:
Address variability through:

  • Structural analogs : Compare activity of 2,6,7-trimethyl derivatives with other substituted benzopyranones to assess substituent effects .
  • Assay standardization : Replicate studies under controlled conditions (e.g., serum-free media, standardized cell passage numbers) .
  • Meta-analysis : Pool data from multiple studies to identify trends in IC₅₀ values or mechanistic outliers .

Advanced: What methodologies assess its stability in drug formulation studies?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then quantify degradation products via HPLC .
  • LogP determination : Shake-flask method to measure partition coefficient (octanol/water) and predict bioavailability .
  • Accelerated stability testing : Store formulations at 25°C/60% RH and 40°C/75% RH for 3–6 months, monitoring potency loss .

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